REACTION_CXSMILES
|
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([N:14]2[CH2:17][C:16]([F:19])([F:18])[CH2:15]2)[CH2:10][CH2:9]1)=O)(C)(C)C>C(Cl)Cl.C(O)(C(F)(F)F)=O>[F:19][C:16]1([F:18])[CH2:17][N:14]([CH:11]2[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)[CH2:15]1 |f:1.2|
|
Name
|
|
Quantity
|
0.265 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)N1CC(C1)(F)F
|
Name
|
DCM TFA
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.C(=O)(C(F)(F)F)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 3 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The cartridge was washed with MeOH
|
Type
|
WASH
|
Details
|
the desired product was eluted
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1(CN(C1)C1CCNCC1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.154 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |